

physical and chemical characteristics of 7-Hydroxy amoxapine-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxy amoxapine-d8

Cat. No.: B563610

[Get Quote](#)

7-Hydroxy Amoxapine-d8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of **7-Hydroxy amoxapine-d8**, a deuterated analog of a key active metabolite of the tetracyclic antidepressant Amoxapine. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and analytical studies.

Core Physical and Chemical Properties

7-Hydroxy amoxapine-d8 is primarily utilized as an internal standard in quantitative analytical methodologies, such as mass spectrometry, to ensure the accuracy and precision of pharmacokinetic and metabolic studies of Amoxapine.^[1] The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the endogenous, non-labeled 7-Hydroxy amoxapine.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **7-Hydroxy amoxapine-d8** and its non-deuterated counterpart, 7-Hydroxy amoxapine.

Table 1: Physical and Chemical Properties of **7-Hydroxy amoxapine-d8**

Property	Value	Source
Molecular Formula	C ₁₇ H ₈ D ₈ CIN ₃ O ₂	[2]
Molecular Weight	337.83 g/mol	[2]
CAS Number	1216833-74-7	[3]
IUPAC Name	8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][3][4]benzoxazepin-2-ol	[3]
Exact Mass	337.1433184 Da	[3]
Monoisotopic Mass	337.1433184 Da	[3]
Appearance	Not Available	
Melting Point	Not Available	
Boiling Point	Not Available	
Solubility	Not Available	
pKa	Not Available	

Table 2: Computed Physicochemical Properties of **7-Hydroxy amoxapine-d8** (from PubChem)

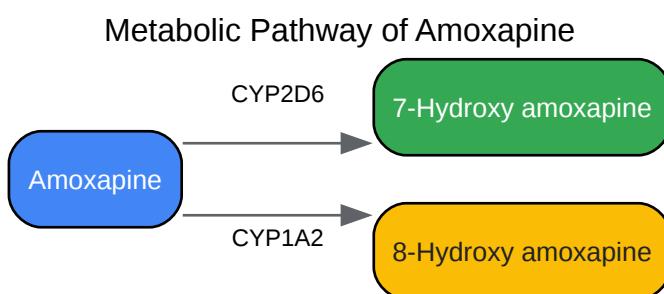
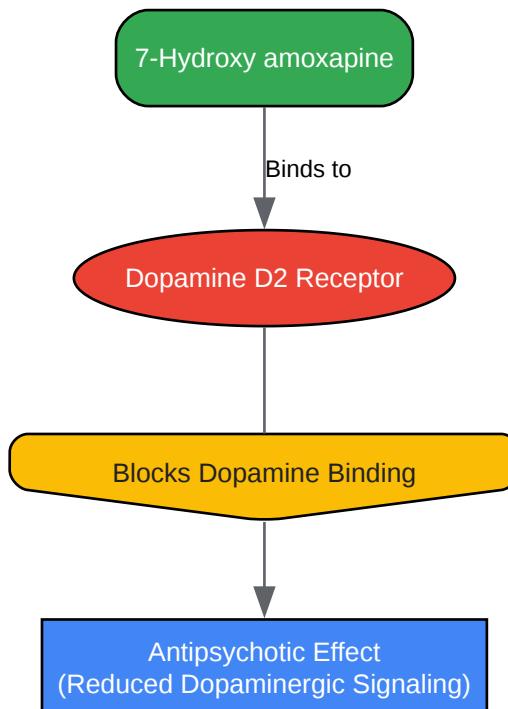

Property	Value
XLogP3	2.2
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	1
Topological Polar Surface Area	57.1 Å ²
Heavy Atom Count	24

Table 3: Physical and Chemical Properties of 7-Hydroxy amoxapine (Non-deuterated)

Property	Value	Source
Molecular Formula	$C_{17}H_{16}ClN_3O_2$	[5]
Molecular Weight	329.781 g/mol	[5]
CAS Number	37081-76-8	[5]
Density	1.46 g/cm ³	[6]
Boiling Point	536.3 °C at 760 mmHg	[6]
Flash Point	278.1 °C	[6]
Melting Point	Not Available	

Metabolic Pathway and Pharmacological Significance

Amoxapine is hepatically metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.[7] While both are pharmacologically active, 7-hydroxyamoxapine is a potent dopamine receptor antagonist and is believed to contribute significantly to the neuroleptic (antipsychotic) properties of Amoxapine.[5][8][9] This is distinct from the parent drug, Amoxapine, which primarily acts as an inhibitor of norepinephrine and, to a lesser extent, serotonin reuptake.[10] The dual action of Amoxapine and its metabolites contributes to its unique therapeutic profile.



[Click to download full resolution via product page](#)

Metabolic conversion of Amoxapine to its primary active metabolites.

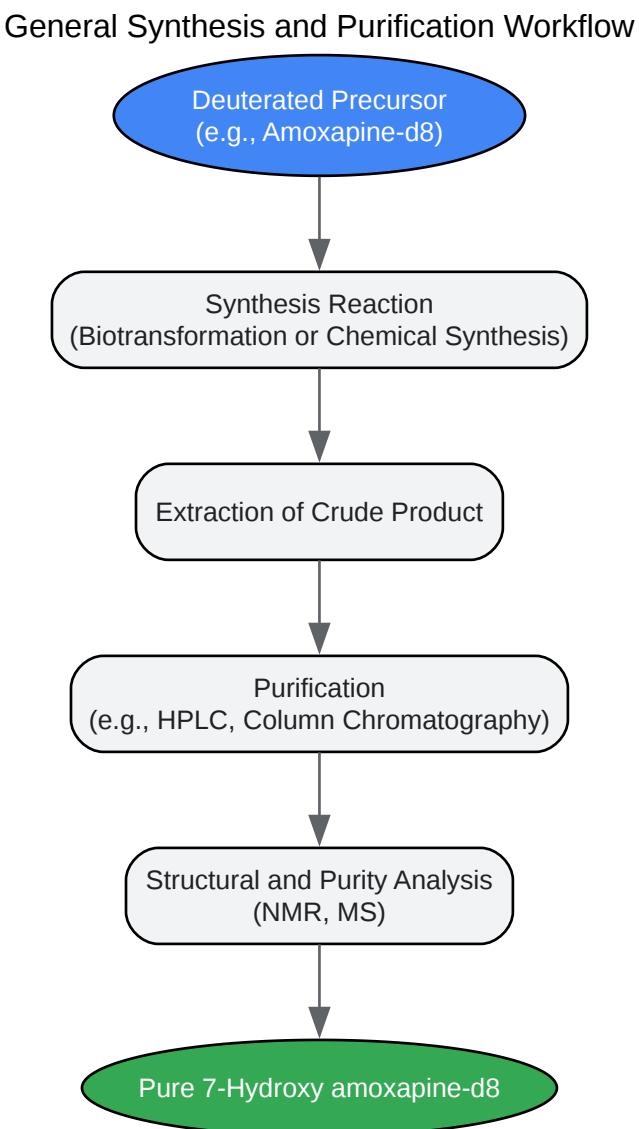
The antagonism of dopamine D2 receptors by 7-hydroxyamoxapine in the mesolimbic pathway is the likely mechanism behind its antipsychotic effects.^[11] This activity also underlies some of the potential extrapyramidal side effects associated with Amoxapine treatment.

Signaling Pathway of 7-Hydroxy amoxapine

[Click to download full resolution via product page](#)

Mechanism of action of 7-Hydroxy amoxapine at the dopamine D2 receptor.

Experimental Protocols


Detailed experimental protocols for the synthesis and analysis of **7-Hydroxy amoxapine-d8** are not readily available in public literature, as this is a specialized analytical standard. However, general methodologies for the synthesis and analysis of deuterated drug metabolites can be applied.

Synthesis of Deuterated Metabolites

The synthesis of deuterated drug metabolites like **7-Hydroxy amoxapine-d8** typically follows one of two general pathways:

- **Biotransformation:** This method involves the use of microorganisms or purified enzymes (e.g., recombinant CYP450s) to metabolize a deuterated parent drug (Amoxapine-d8) into its deuterated metabolite.[12] This approach often provides high stereospecificity.
- **Late-Stage Chemical Synthesis:** This involves the chemical modification of the deuterated parent drug or a precursor molecule to introduce the hydroxyl group at the 7-position.[12]

A general workflow for the synthesis and purification is outlined below.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of a deuterated drug metabolite.

Analytical Characterization

The analytical characterization of **7-Hydroxy amoxapine-d8** is crucial to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and spectrometric techniques is typically employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^2H NMR are used to confirm the molecular structure and the specific sites of deuterium labeling. The absence of proton signals at the deuterated positions in the ^1H NMR spectrum and the presence of corresponding signals in the ^2H NMR spectrum provide definitive evidence of successful deuteration.[13]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming the molecular formula and the number of deuterium atoms incorporated. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the purity of the compound.[13]

Conclusion

7-Hydroxy amoxapine-d8 is an essential tool for the accurate quantification of the active metabolite 7-Hydroxy amoxapine in biological matrices. Its physical and chemical properties are closely related to its non-deuterated analog, with the key difference being its increased mass due to deuterium labeling. Understanding its synthesis, analytical characterization, and the metabolic pathway of its parent compound, Amoxapine, is critical for its effective use in drug development and clinical research. This guide provides a foundational understanding of these aspects to support the scientific community in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 7-Hydroxy Amoxapine-d8 | C17H16ClN3O2 | CID 46781720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Hydroxy Amoxapine-d8 | CAS 1216833-74-7 | LGC Standards [lgcstandards.com]
- 5. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 6. 7-Hydroxy Amoxapine | CAS#:37081-76-8 | Chemsoc [chemsoc.com]
- 7. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amoxapine - Wikipedia [en.wikipedia.org]
- 9. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 11. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. resolvemass.ca [resolvemass.ca]
- To cite this document: BenchChem. [physical and chemical characteristics of 7-Hydroxy amoxapine-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563610#physical-and-chemical-characteristics-of-7-hydroxy-amoxapine-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com